

Discovery and history of 1-Benzyl-3-pyrrolidinone

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Compound of Interest

Compound Name: **1-Benzyl-3-pyrrolidinone**

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An In-Depth Technical Guide to **1-Benzyl-3-pyrrolidinone**: Discovery, History, and Synthetic Methodologies

This technical guide provides a comprehensive overview of **1-benzyl-3-pyrrolidinone**, a pivotal intermediate in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the compound's historical context, detailed synthetic protocols, physicochemical properties, and its role in the development of biologically active molecules.

Introduction

1-Benzyl-3-pyrrolidinone, with the CAS number 775-16-6, is a heterocyclic ketone featuring a pyrrolidinone ring N-substituted with a benzyl group. Its structure serves as a versatile scaffold for the synthesis of a wide range of chiral compounds, particularly substituted pyrrolidines, which are prevalent in many pharmaceuticals. The carbonyl group at the 3-position and the adjacent chiral center upon reduction make it a valuable precursor for stereoselective synthesis.

Discovery and History

While a singular, definitive "discovery" paper for **1-benzyl-3-pyrrolidinone** is not readily apparent in the historical literature, its existence is documented in the Beilstein database with the reference number 1526217, indicating its presence in the chemical lexicon for a significant period. The synthesis and study of pyrrolidine derivatives gained traction in the early 20th

century with the work of notable chemists like Percy L. Julian, who conducted extensive research on indole alkaloids containing related heterocyclic systems in the 1930s. Although direct synthesis of **1-benzyl-3-pyrrolidinone** by Julian is not confirmed, his foundational work on related structures laid the groundwork for the exploration of such compounds.

Modern synthetic chemistry has since refined and optimized the preparation of **1-benzyl-3-pyrrolidinone**, recognizing its importance as a building block.

Physicochemical and Spectroscopic Properties

1-Benzyl-3-pyrrolidinone is typically a colorless to light yellow liquid.^[1] Its key physical and chemical properties are summarized in the tables below. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are widely available in chemical databases such as PubChem and ChemicalBook.^{[1][2][3]}

Table 1: Physical and Chemical Properties of **1-Benzyl-3-pyrrolidinone**

Property	Value	Reference(s)
CAS Number	775-16-6	
Molecular Formula	C ₁₁ H ₁₃ NO	
Molecular Weight	175.23 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	77 °C @ 0.01 mmHg	
Density	1.091 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.539	
Beilstein Registry No.	1526217	

Table 2: Spectroscopic Data References for **1-Benzyl-3-pyrrolidinone**

Spectrum Type	Database/Reference
¹ H NMR	PubChem, ChemicalBook
¹³ C NMR	PubChem, ChemicalBook
Infrared (IR)	PubChem
Mass Spectrometry (MS)	PubChem

Key Experimental Protocols

Two of the most significant synthetic routes to **1-benzyl-3-pyrrolidinone** and its derivatives are the Dieckmann cyclization and the enzymatic asymmetric reduction of the ketone.

Synthesis of 1-Benzyl-3-pyrrolidinone via Dieckmann Cyclization

This method involves the intramolecular condensation of a diester to form the pyrrolidinone ring. A common approach starts from ethyl acrylate.[\[4\]](#)

Experimental Protocol:

- Step 1: Michael Addition. Benzylamine is reacted with two equivalents of ethyl acrylate in a Michael addition to form the diester intermediate, diethyl N-benzyl-3,3'-iminodipropionate. This reaction is typically carried out in a suitable solvent like ethanol at room temperature.
- Step 2: Dieckmann Cyclization. The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization, yielding ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate. An improved yield for this step has been reported using sodium granules.[\[4\]](#)
- Step 3: Hydrolysis and Decarboxylation. The β -keto ester from the previous step is hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid, to afford **1-benzyl-3-pyrrolidinone**.[\[5\]](#)

A Chinese patent (CN102060743A) describes a similar multi-step synthesis starting from benzylamine and ethyl acrylate, with the following key steps: a) synthesis of ethyl 3-benzylaminopropionate, b) reaction with ethyl chloroacetate to form the diester, c) Dieckmann cyclization with sodium ethoxide in toluene, and d) hydrolysis and decarboxylation with hydrochloric acid.^[5]

Enzymatic Asymmetric Reduction to (S)-1-Benzyl-3-pyrrolidinol

The stereoselective reduction of **1-benzyl-3-pyrrolidinone** is crucial for accessing enantiopure building blocks for pharmaceuticals. Ketoreductases (KREDs) are widely employed for this purpose.

Experimental Protocol:

- **Reaction Setup:** In a typical procedure, **1-benzyl-3-pyrrolidinone** is suspended in an aqueous buffer (e.g., potassium phosphate buffer, pH 7.0).
- **Enzyme and Cofactor:** A suitable ketoreductase, often a recombinant enzyme from organisms like *Rhodococcus erythropolis*, is added.^[4] A catalytic amount of the cofactor, typically NAD⁺ or NADP⁺, is required.
- **Cofactor Regeneration:** A co-substrate system is used to regenerate the consumed NADH or NADPH. A common system is the use of isopropanol as a sacrificial alcohol, which is oxidized to acetone by the same enzyme or a coupled dehydrogenase.
- **Reaction Conditions:** The reaction is typically incubated at a controlled temperature (e.g., 30–50 °C) with gentle agitation for a period ranging from several hours to a day, until the reaction reaches completion as monitored by techniques like TLC or HPLC.
- **Workup and Isolation:** The product, (S)-1-benzyl-3-pyrrolidinol, is extracted from the aqueous medium using an organic solvent such as ethyl acetate. The organic extracts are then dried and concentrated, and the product can be purified by chromatography if necessary. High enantiomeric excess (>99%) is often achieved with this method.

Table 3: Properties of (S)-1-Benzyl-3-pyrrolidinol

Property	Value	Reference(s)
CAS Number	101385-90-4	[6]
Molecular Formula	C ₁₁ H ₁₅ NO	[6]
Molecular Weight	177.24 g/mol	[6]
Boiling Point	115 °C @ 0.8 mmHg	[6]
Density	1.07 g/mL at 25 °C	[6]
Refractive Index (n ²⁰ /D)	1.548	[6]

Applications in Drug Development and Biological Significance

1-Benzyl-3-pyrrolidinone is a key intermediate in the synthesis of various biologically active compounds. Its reduced and chirally pure form, 1-benzyl-3-pyrrolidinol, is a precursor for numerous pharmaceuticals. Derivatives of the pyrrolidine scaffold have shown a wide range of biological activities, including acting as antagonists for various receptors and exhibiting anticancer properties.

Apoptosis Induction by Pyrrolidine Derivatives

Recent research has demonstrated that certain derivatives of the pyrrolidine scaffold, such as spirooxindole-pyrrolidine hybrids, can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. Specifically, the activation of caspase-3 is a key event in the apoptotic cascade.

The general signaling pathway for caspase-3 mediated apoptosis initiated by a pyrrolidine derivative can be visualized as follows:



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Caspase-3 mediated apoptosis initiated by a pyrrolidine derivative.

This diagram illustrates a simplified intrinsic apoptotic pathway where the pyrrolidine derivative acts as a stimulus, leading to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which in turn cleaves various cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), ultimately leading to the orchestrated dismantling of the cell characteristic of apoptosis.[7][8][9]

Conclusion

1-Benzyl-3-pyrrolidinone is a compound of significant interest in synthetic and medicinal chemistry. Its historical roots are intertwined with the development of heterocyclic chemistry, and modern synthetic methods, including efficient cyclization strategies and stereoselective enzymatic reductions, have made it a readily accessible and highly valuable building block. The ability of its derivatives to modulate biological pathways, such as inducing apoptosis in cancer cells, underscores the continued importance of this scaffold in the quest for novel therapeutics. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

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